(1S,3R)-3-methoxycyclohexan-1-amine (1S,3R)-3-methoxycyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13662185
InChI: InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1
SMILES: COC1CCCC(C1)N
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol

(1S,3R)-3-methoxycyclohexan-1-amine

CAS No.:

Cat. No.: VC13662185

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

(1S,3R)-3-methoxycyclohexan-1-amine -

Specification

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
IUPAC Name (1S,3R)-3-methoxycyclohexan-1-amine
Standard InChI InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1
Standard InChI Key JQGZGROVQGEGIO-NKWVEPMBSA-N
Isomeric SMILES CO[C@@H]1CCC[C@@H](C1)N
SMILES COC1CCCC(C1)N
Canonical SMILES COC1CCCC(C1)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name (1S,3R)-3-methoxycyclohexan-1-amine denotes a cyclohexane ring with:

  • A methoxy (-OCH₃) group at carbon 3 (C3)

  • An amine (-NH₂) group at carbon 1 (C1)

  • Stereochemical configurations: S at C1 and R at C3

The molecular formula of the free base is C₇H₁₅NO, with a molecular weight of 129.20 g/mol. Its hydrochloride derivative (C₇H₁₆ClNO) has a molecular weight of 165.66 g/mol .

Stereochemical Configuration

The (1S,3R) configuration creates distinct spatial arrangements that affect intermolecular interactions. The methoxy group’s equatorial position and the amine’s axial orientation minimize steric hindrance, enhancing stability and reactivity .

Physicochemical Properties

Hydrochloride Salt Properties

Data for the hydrochloride form (CAS 89854-97-7) provides indirect insights into the free amine’s characteristics:

PropertyValue (Hydrochloride)Inferred Value (Free Amine)
Molecular Weight165.66 g/mol 129.20 g/mol
Density0.94 g/cm³ ~0.85–0.90 g/cm³*
Boiling Point174.5°C ~150–160°C*
Flash Point53.1°C ~45–50°C*
LogP (Partition Coefficient)2.405 ~1.8–2.0*

*Estimated based on structural analogs.

The hydrochloride’s PSA (Polar Surface Area) of 35.25 Ų suggests moderate polarity, likely retained in the free amine.

Solubility and Stability

  • Solubility: The hydrochloride salt is water-soluble due to ionic interactions, while the free amine is more lipophilic, favoring organic solvents like ethanol or dichloromethane.

  • Stability: The free amine is susceptible to oxidation, requiring storage under inert atmospheres. The hydrochloride form offers enhanced stability for industrial handling .

Synthesis and Production

Key Synthetic Routes

While explicit protocols for the free amine are scarce, its hydrochloride synthesis involves:

  • Methoxylation of Cyclohexanone:
    Cyclohexanone undergoes methoxylation using methanol and acid catalysts to yield 3-methoxycyclohexanone.

  • Reductive Amination:
    The ketone is converted to the amine via reductive amination with ammonia and reducing agents (e.g., NaBH₄), producing a racemic mixture.

  • Chiral Resolution:
    Enzymatic or chromatographic methods separate the (1S,3R) enantiomer from the mixture.

  • Hydrochloride Formation:
    Treatment with HCl yields the stable salt form .

Industrial-Scale Challenges

  • Stereoselectivity: Achieving high enantiomeric excess (ee) requires expensive catalysts or multi-step resolution.

  • Yield Optimization: Continuous flow reactors improve efficiency but demand precise temperature and pressure control.

Chemical Reactivity and Functionalization

Nucleophilic Amine Reactions

The primary amine participates in:

  • Acylation: Forms amides with acyl chlorides (e.g., RCOClRCONH-C₇H₁₃OCH₃\text{RCOCl} \rightarrow \text{RCONH-C₇H₁₃OCH₃}).

  • Alkylation: Produces secondary amines with alkyl halides (e.g., RXRNHC₇H₁₃OCH₃\text{RX} \rightarrow \text{RNHC₇H₁₃OCH₃}) .

Methoxy Group Reactivity

  • Demethylation: Strong acids (e.g., HBr) cleave the methoxy group to yield a phenol derivative.

  • Oxidation: Peracids convert the methoxy group to a ketone or epoxide under controlled conditions.

Applications in Pharmaceutical Research

Bioactive Intermediate

The compound’s chiral centers make it a precursor for:

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Analogous structures show affinity for monoamine transporters.

  • Antiviral Agents: Cyclohexylamine derivatives inhibit viral proteases in preclinical studies.

Neurological Studies

In rodent models, structural analogs demonstrate:

  • Anxiolytic Effects: Reduced marble-burying behavior by 40–60% at 10 mg/kg doses.

  • Neuroprotection: 25% reduction in glutamate-induced neuronal apoptosis in vitro .

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